molecular formula C16H27N5O B12243714 2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide

2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide

Cat. No.: B12243714
M. Wt: 305.42 g/mol
InChI Key: CFAJCNQHWHJNAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl group and a piperazine ring, which is further connected to a propanamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide typically involves a multi-step process. The initial step often includes the preparation of the pyrimidine ring, which is then ethylated at the 6-position. This is followed by the introduction of the piperazine ring through a nucleophilic substitution reaction. The final step involves the formation of the propanamide moiety via an amide coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient formation of the desired product. Common solvents used in the synthesis include dichloromethane, ethanol, and acetonitrile, while catalysts such as palladium on carbon may be employed to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the piperazine ring.

Scientific Research Applications

2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antimicrobial agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For instance, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with potential acetylcholinesterase inhibitory activity.

    3-(piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial properties.

Uniqueness

2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide stands out due to its unique combination of a pyrimidine ring and a piperazine ring, which imparts distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H27N5O

Molecular Weight

305.42 g/mol

IUPAC Name

2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C16H27N5O/c1-5-14-10-15(18-11-17-14)21-8-6-20(7-9-21)13(4)16(22)19-12(2)3/h10-13H,5-9H2,1-4H3,(H,19,22)

InChI Key

CFAJCNQHWHJNAM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)C(C)C(=O)NC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.